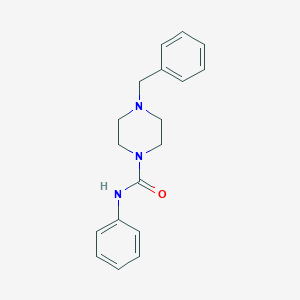![molecular formula C20H19NO6S3 B282087 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone, also known as PSMSE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PSMSE has a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been used to study protein-protein interactions, particularly those involving the tumor suppressor protein p53. In addition, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to modulate cellular signaling pathways, including the MAPK/ERK pathway.
Wirkmechanismus
The mechanism of action of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is not well understood. However, it is believed that 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone acts as an inhibitor of enzymes and proteins by binding to their active sites and preventing their normal function. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been shown to modulate cellular signaling pathways by altering the phosphorylation status of key signaling proteins.
Biochemical and Physiological Effects:
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in lab experiments include its unique chemical structure, which allows for the study of a variety of biochemical and physiological processes. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is also relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions. However, there are also limitations to using 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in lab experiments. For example, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone. One area of interest is the development of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone derivatives with improved solubility and bioavailability. Another area of interest is the study of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in animal models of disease, particularly in the context of cancer and inflammatory diseases. Additionally, the potential use of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone as a therapeutic agent for these diseases warrants further investigation. Finally, the development of new methods for the synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone and its derivatives may lead to the discovery of novel compounds with even greater potential for scientific research.
Synthesemethoden
The synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone involves the reaction of 2-chloroethyl phenyl sulfone with thiourea to form 2-phenacylsulfonyl-1,3-thiazolidine. This intermediate is then reacted with chloromethyl methyl sulfone to produce 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone. The synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is relatively straightforward and can be accomplished using standard laboratory techniques.
Eigenschaften
Molekularformel |
C20H19NO6S3 |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
2-[phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone |
InChI |
InChI=1S/C20H19NO6S3/c22-17(15-7-3-1-4-8-15)13-29(24,25)20(19-21-11-12-28-19)30(26,27)14-18(23)16-9-5-2-6-10-16/h1-10,21H,11-14H2 |
InChI-Schlüssel |
DWHBKPHJLMACNC-UHFFFAOYSA-N |
SMILES |
C1CSC(=C(S(=O)(=O)CC(=O)C2=CC=CC=C2)S(=O)(=O)CC(=O)C3=CC=CC=C3)N1 |
Kanonische SMILES |
C1CSC(=C(S(=O)(=O)CC(=O)C2=CC=CC=C2)S(=O)(=O)CC(=O)C3=CC=CC=C3)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)









